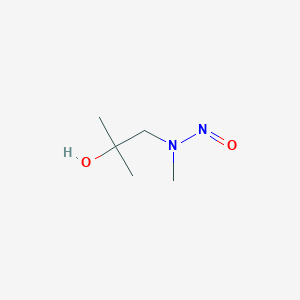
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxy group, a methyl group, and a nitrous amide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-2-methylpropylamine with nitrous acid under controlled conditions. The reaction typically requires a low-temperature environment to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The hydroxy and nitrous groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and nitrous groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a methacrylamide group.
N-(2-Hydroxy-2-methylpropyl)-2,4,8-tetradecatrienamide: Features additional double bonds and a longer carbon chain.
Properties
CAS No. |
50597-30-3 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,8)4-7(3)6-9/h8H,4H2,1-3H3 |
InChI Key |
PBYJJIHCHXKCAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


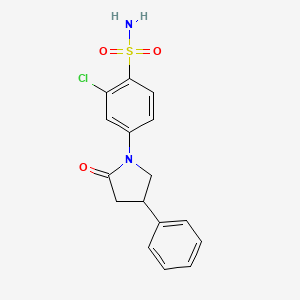
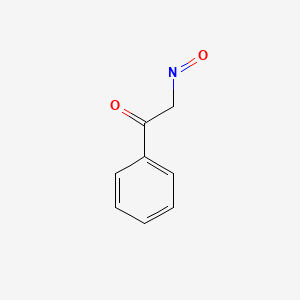
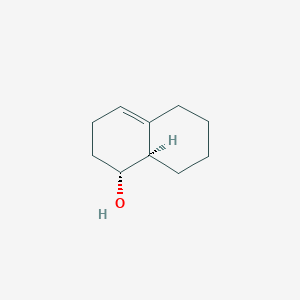
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
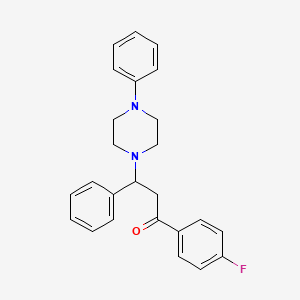
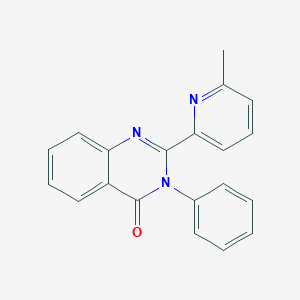
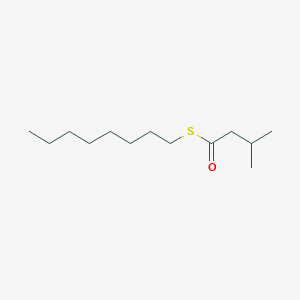

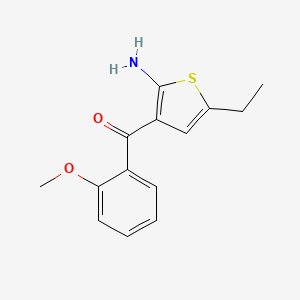
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)
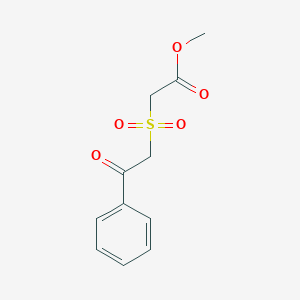

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
